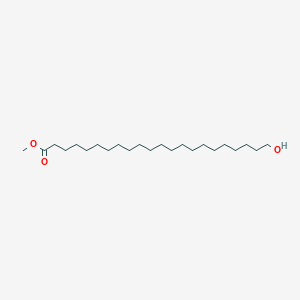

Methyl 22-hydroxydocosanoate

Description

Propriétés

IUPAC Name |

methyl 22-hydroxydocosanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46O3/c1-26-23(25)21-19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20-22-24/h24H,2-22H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNDMNDHEBYPQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCCCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to Methyl 22-hydroxydocosanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 22-hydroxydocosanoate (B1255833) is a long-chain ω-hydroxy fatty acid methyl ester. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its analysis, and an exploration of its potential biological activities. The information is intended to serve as a valuable resource for researchers in the fields of lipidomics, natural product chemistry, and drug discovery.

Chemical and Physical Properties

Methyl 22-hydroxydocosanoate is a saturated long-chain fatty acid methyl ester characterized by a hydroxyl group at the terminal (ω) position of its 22-carbon chain. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₄₆O₃ | [1][2][3] |

| Molecular Weight | 370.61 g/mol | [1][2][3] |

| IUPAC Name | methyl 22-hydroxydocosanoate | [1] |

| Synonyms | ω-hydroxy Behenic Acid methyl ester, 22-hydroxy DCA methyl ester, ω-hydroxy Docosanoic Acid methyl ester | [2] |

| CAS Number | 38646-51-4 | [2] |

| Appearance | Solid | [2] |

| Storage Stability | ≥ 4 years | [2] |

Experimental Protocols

Synthesis of Long-Chain ω-Hydroxy Fatty Acid Methyl Esters

Protocol: Acid-Catalyzed Esterification using Methanolic HCl

-

Reagent Preparation: Prepare a 5% (w/v) solution of anhydrous hydrogen chloride in methanol (B129727). This can be achieved by carefully bubbling dry HCl gas through anhydrous methanol or by the cautious addition of acetyl chloride to cooled, anhydrous methanol (e.g., 1 mL of acetyl chloride to 10 mL of methanol).[4]

-

Reaction Setup: Dissolve the starting material, 22-hydroxydocosanoic acid, in the methanolic HCl solution in a round-bottom flask equipped with a reflux condenser. A significant excess of the reagent should be used.

-

Reaction Conditions: Reflux the mixture for approximately 2 hours or allow it to stand at 50°C overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]

-

Work-up: After the reaction is complete, add water to the mixture and extract the Methyl 22-hydroxydocosanoate into a non-polar organic solvent such as hexane (B92381) or diethyl ether.

-

Purification: Wash the organic extract with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Logical Workflow for Synthesis:

Purification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for the purification of long-chain fatty acid esters.[5][6][7]

Protocol: Reverse-Phase HPLC Purification

-

Column: A C18 reverse-phase column is typically used.[5]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed. For complex mixtures, starting with a higher water concentration and gradually increasing the acetonitrile concentration will elute compounds based on their polarity, with less polar compounds eluting later.

-

Detection: UV detection at 205-210 nm is suitable for detecting the ester functional group.[7]

-

Sample Preparation: Dissolve the crude Methyl 22-hydroxydocosanoate in a small volume of the initial mobile phase for injection.

-

Fraction Collection: Collect fractions as they elute from the column and analyze them by TLC or mass spectrometry to identify those containing the pure product.

Logical Workflow for HPLC Purification:

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for Methyl 22-hydroxydocosanoate is not available, the expected chemical shifts can be predicted based on the analysis of similar long-chain fatty acid methyl esters.[8][9][10][11]

Expected ¹H NMR Spectral Data:

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| -OCH₃ (ester) | ~3.67 | s |

| -CH₂ -OH | ~3.64 | t |

| -CH₂ -COO- | ~2.30 | t |

| -CH₂ -CH₂-COO- | ~1.63 | m |

| -(CH₂ )n- (chain) | ~1.25 | br s |

| -CH₃ (terminal) | ~0.88 | t |

Expected ¹³C NMR Spectral Data:

| Carbon | Expected Chemical Shift (ppm) |

| C =O (ester) | ~174 |

| -C H₂-OH | ~63 |

| -OC H₃ (ester) | ~51 |

| -C H₂-COO- | ~34 |

| -(C H₂)n- (chain) | ~29-30 |

| -C H₂-CH₂-OH | ~32 |

| -C H₂-CH₂-COO- | ~25 |

| -C H₃ (terminal) | ~14 |

Mass Spectrometry (MS)

GC-MS data for Methyl 2-hydroxydocosanoate (a positional isomer) is available and provides insight into the fragmentation patterns of such molecules.[1][12] For the trimethylsilyl (B98337) (TMS) derivative of Methyl 22-hydroxydocosanoate, the molecular weight is 442.8 g/mol .[13]

Expected Fragmentation Pattern: In electron ionization (EI) mass spectrometry, long-chain fatty acid methyl esters typically show fragmentation patterns characterized by:

-

A molecular ion peak (M⁺), which may be weak.

-

Loss of the methoxy (B1213986) group (-OCH₃) resulting in an [M-31]⁺ peak.

-

A prominent peak at m/z 74, corresponding to the McLafferty rearrangement of the methyl ester.

-

A series of peaks separated by 14 Da, corresponding to the successive loss of methylene (B1212753) (-CH₂-) units.

-

For the ω-hydroxy compound, fragmentation near the hydroxyl group would also be expected.

Mass Spectrum Analysis Workflow:

Biological Activity and Potential Applications

While specific biological activities of Methyl 22-hydroxydocosanoate have not been extensively studied, the broader class of ω-hydroxy fatty acids and their derivatives are known to possess important biological functions.

Anti-Inflammatory Properties

Omega-3 fatty acids, which are structurally related to long-chain fatty acids, are well-documented for their anti-inflammatory effects.[14][15][16][17] They can modulate inflammatory pathways by:

-

Competing with arachidonic acid for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of less potent pro-inflammatory mediators.[15]

-

Serving as precursors for specialized pro-resolving mediators (SPMs) such as resolvins and protectins, which actively promote the resolution of inflammation.[18]

Given its structure as a long-chain fatty acid derivative, Methyl 22-hydroxydocosanoate may exhibit similar anti-inflammatory properties and warrants further investigation as a potential therapeutic agent.

G-Protein Coupled Receptor (GPCR) Signaling

Certain fatty acids are known to act as signaling molecules by activating specific G-protein coupled receptors (GPCRs).[19][20][21][22][23] For instance, GPR40 (also known as FFA1) and GPR120 (FFA4) are activated by medium and long-chain fatty acids and are involved in metabolic regulation.[20] The activation of these receptors can influence insulin (B600854) secretion, glucose homeostasis, and inflammatory responses.[19] It is plausible that Methyl 22-hydroxydocosanoate or its corresponding free acid could interact with one or more of these fatty acid-sensing GPCRs, thereby modulating downstream signaling pathways.

Potential Signaling Pathway Involvement:

Conclusion

Methyl 22-hydroxydocosanoate is a long-chain ω-hydroxy fatty acid methyl ester with potential for further investigation, particularly in the context of its biological activities. This guide provides a foundational understanding of its chemical properties and outlines key experimental approaches for its synthesis, purification, and characterization. The exploration of its potential anti-inflammatory effects and interaction with cell signaling pathways, such as those mediated by GPCRs, represents a promising avenue for future research and drug development.

References

- 1. Methyl 2-hydroxydocosanoate | C23H46O3 | CID 566217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. chemwhat.com [chemwhat.com]

- 4. aocs.org [aocs.org]

- 5. Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18 | MDPI [mdpi.com]

- 6. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aocs.org [aocs.org]

- 8. benchchem.com [benchchem.com]

- 9. aocs.org [aocs.org]

- 10. magritek.com [magritek.com]

- 11. Determination of the fatty acid profile by 1H‐NMR spectroscopy | Semantic Scholar [semanticscholar.org]

- 12. Methyl 2-hydroxydocosanoate, TMS derivative [webbook.nist.gov]

- 13. Docosanoic acid, 22-[(trimethylsilyl)oxy]-, methyl ester | C26H54O3Si | CID 554384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. clara.arthritis.org.au [clara.arthritis.org.au]

- 15. Omega-3 Fatty Acids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Omega -3 and its anti-inflammatory properties – the key to fight inflammation effectively - MedCrave online [medcraveonline.com]

- 17. arthritis.org [arthritis.org]

- 18. Frontiers | The Anti-Inflammatory Role of Omega-3 Polyunsaturated Fatty Acids Metabolites in Pre-Clinical Models of Psychiatric, Neurodegenerative, and Neurological Disorders [frontiersin.org]

- 19. G protein-coupled receptors as potential targets for nonalcoholic fatty liver disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Free fatty acids-sensing G protein-coupled receptors in drug targeting and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. wjgnet.com [wjgnet.com]

- 22. journals.physiology.org [journals.physiology.org]

- 23. researchprofiles.ku.dk [researchprofiles.ku.dk]

Synthesis of Methyl 22-hydroxydocosanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Methyl 22-hydroxydocosanoate (B1255833), a long-chain ω-hydroxy fatty acid ester. This document details a primary synthetic pathway, including experimental protocols and relevant quantitative data. The synthesis involves a two-step process commencing from the commercially available docosanedioic acid. The core of this synthetic strategy lies in the selective monomethyl esterification of the dicarboxylic acid, followed by the selective reduction of the remaining free carboxylic acid moiety to a primary alcohol.

Synthetic Pathway Overview

The synthesis of Methyl 22-hydroxydocosanoate from docosanedioic acid is a strategic process that hinges on the differential reactivity of the two carboxylic acid groups. The overall workflow can be visualized as follows:

Caption: Overall synthetic workflow for Methyl 22-hydroxydocosanoate.

Key Synthetic Steps and Experimental Protocols

This section details the experimental procedures for the two primary stages of the synthesis.

Step 1: Selective Monomethyl Esterification of Docosanedioic Acid

The selective conversion of a symmetrical dicarboxylic acid to its monoester is a critical step. While several methods exist, a particularly effective approach involves the use of a catalyst that promotes mono-esterification over the formation of the diester. One such method utilizes thionyl chloride in methanol (B129727) at room temperature.[1]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend docosanedioic acid (1 equivalent) in anhydrous methanol.

-

Reagent Addition: Cool the suspension in an ice bath and slowly add a catalytic amount of thionyl chloride (e.g., 0.1 equivalents) dropwise with vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the formation of the monoester and the disappearance of the starting diacid.

-

Work-up: Upon completion, remove the methanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted dicarboxylic acid and acidic byproducts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude monomethyl docosanedioate can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data for Esterification:

| Parameter | Value | Reference |

| Starting Material | Docosanedioic Acid | N/A |

| Reagents | Methanol, Thionyl Chloride | [1] |

| Reaction Time | 24 - 48 hours | [1] |

| Temperature | Room Temperature | [1] |

| Typical Yield | Varies, optimization required | N/A |

Step 2: Selective Reduction of Monomethyl Docosanedioate

The selective reduction of the free carboxylic acid in the presence of the methyl ester is a challenging yet achievable transformation. Borane-based reagents are known for their ability to selectively reduce carboxylic acids over esters under mild conditions.[2][3]

Experimental Protocol:

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the purified monomethyl docosanedioate (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of borane-tetrahydrofuran (B86392) complex (BH3·THF, approximately 1.5-2.0 equivalents) dropwise via the dropping funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until the evolution of hydrogen gas ceases.

-

Work-up: Remove the solvent under reduced pressure. Add a mixture of diethyl ether and water to the residue. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Methyl 22-hydroxydocosanoate can be purified by column chromatography on silica gel to yield the final product.

Quantitative Data for Reduction:

| Parameter | Value | Reference |

| Starting Material | Monomethyl Docosanedioate | N/A |

| Reagent | Borane-Tetrahydrofuran Complex (BH3·THF) | [2][3] |

| Reaction Time | 12 - 24 hours | N/A |

| Temperature | 0 °C to Room Temperature | N/A |

| Typical Yield | Varies, optimization required | N/A |

Logical Relationship of Synthetic Steps

The logical progression of the synthesis is critical for its success. The initial esterification step protects one of the carboxylic acid functionalities, allowing for the selective transformation of the other.

Caption: Logical flow of the synthetic strategy.

Conclusion

The synthesis of Methyl 22-hydroxydocosanoate from docosanedioic acid presents a viable and strategic approach for obtaining this long-chain ω-hydroxy fatty acid ester. The success of this synthesis relies on the careful execution of selective mono-esterification and subsequent chemoselective reduction of the carboxylic acid. The detailed protocols and data provided in this guide serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development, enabling the efficient production of this valuable molecule for further investigation and application. Further optimization of reaction conditions may be necessary to achieve higher yields and purity.

References

A Technical Guide to the Natural Occurrence of Methyl 22-hydroxydocosanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of Methyl 22-hydroxydocosanoate (B1255833), a long-chain fatty acid methyl ester. While specific quantitative data is limited in publicly available literature, this document synthesizes current knowledge on its presence in various natural sources, primarily in plant-based materials. The guide details generalized experimental protocols for the extraction, isolation, and identification of this compound and its corresponding acid, 22-hydroxydocosanoic acid. A generalized experimental workflow is presented visually to aid in the design of research studies. This document is intended to serve as a foundational resource for researchers and professionals in drug development and natural product chemistry.

Introduction

Methyl 22-hydroxydocosanoate is the methyl ester of 22-hydroxydocosanoic acid, a long-chain ω-hydroxy fatty acid. These types of molecules are key components of plant biopolymers like suberin and cutin, which act as protective barriers in various plant tissues. The interest in long-chain fatty acids and their esters is growing due to their potential applications in pharmaceuticals, cosmetics, and as industrial chemical feedstocks. This guide focuses on the known natural sources of Methyl 22-hydroxydocosanoate and provides a framework for its study.

Natural Occurrence of Methyl 22-hydroxydocosanoate and Related Compounds

Methyl 22-hydroxydocosanoate has been identified in a few distinct natural environments. Its corresponding carboxylic acid, 22-hydroxydocosanoic acid, is more widely reported as a monomeric constituent of suberin in various plants.

Table 1: Summary of Natural Sources of Methyl 22-hydroxydocosanoate and 22-hydroxydocosanoic acid

| Compound | Natural Source | Location/Organism Part | Notes |

| Methyl 22-hydroxydocosanoate | Cork Extracts | Plathymenia reticulata | Identified as a component of the cellular structure of cork from this Brazilian Cerrado species.[1] |

| Peat Samples | Inland Florida | Found in peat deposits, indicating its stability and preservation in sedimentary organic matter.[1] | |

| Sediment Samples | Harney River, Florida | Detected in river sediments, where it serves as a biomarker for terrestrial organic matter input.[1] | |

| 22-hydroxydocosanoic acid | Suberin | Silver Birch (Betula pendula) Outer Bark | A significant component of the suberin polymer in the bark. |

| Suberin | Holm Oak (Quercus ilex) | Found in the leaves, roots, and wood of this Mediterranean tree. | |

| Lipophilic Extract | Silver Wattle (Acacia dealbata) | Characterized as a lipophilic extract that contributes to the hydrophobicity of suberin fatty acids.[2] |

Experimental Protocols: Isolation and Identification

Due to the lack of specific, detailed published protocols for Methyl 22-hydroxydocosanoate, a generalized methodology based on standard phytochemical techniques for the analysis of suberin and fatty acid methyl esters is presented below.[3][4][5]

3.1. Sample Preparation and Extraction

-

Source Material Collection and Preparation: Collect the plant material of interest (e.g., cork, bark). The material should be air-dried or freeze-dried and then ground to a fine powder (e.g., passing through a 40-60 mesh sieve).

-

Solvent Extraction (Defatting): To remove unbound lipids and other extractives, perform a sequential Soxhlet extraction of the powdered material with solvents of increasing polarity, such as dichloromethane, followed by ethanol, and then water.[6] This step ensures that the subsequent analysis focuses on the polymeric suberin.

-

Alkaline Methanolysis for Suberin Depolymerization:

-

Suspend the extractive-free material in a 0.1 M solution of sodium hydroxide (B78521) in methanol (B129727).[6]

-

Reflux the mixture for a specified period (e.g., 5 hours) to cleave the ester bonds of the suberin polymer, releasing the monomeric fatty acid methyl esters, including Methyl 22-hydroxydocosanoate.[6]

-

After cooling, filter the reaction mixture.

-

-

Extraction of Methyl Esters:

-

Adjust the pH of the filtrate to 5-6 with a suitable acid.

-

Evaporate the methanol under reduced pressure.

-

Resuspend the resulting solid residue in water and perform a liquid-liquid extraction with a nonpolar solvent such as chloroform (B151607) or n-heptane to isolate the fatty acid methyl esters.[6]

-

Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the crude extract.

-

3.2. Chromatographic Separation and Identification

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Derivatization (Optional but Recommended): For improved volatility and peak shape of the hydroxyl group, the extract can be derivatized. A common method is silylation, for example, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl group to a trimethylsilyl (B98337) ether.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating long-chain fatty acid methyl esters.

-

Injector: Split/splitless injector, with an injection temperature of around 250-280°C.

-

Oven Program: A temperature gradient is used to separate the compounds by their boiling points. A typical program might start at a lower temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a final temperature of around 280-300°C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A mass range of m/z 40-600 is generally sufficient to detect the molecular ion and characteristic fragments of derivatized Methyl 22-hydroxydocosanoate.

-

-

-

Identification:

-

The identification of Methyl 22-hydroxydocosanoate is achieved by comparing the obtained mass spectrum with reference spectra from mass spectral libraries (e.g., NIST, Wiley).

-

The retention time of the peak should also be compared with that of an authentic standard if available.

-

Characteristic fragment ions for the trimethylsilyl ether derivative of Methyl 22-hydroxydocosanoate would be expected.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation and identification of Methyl 22-hydroxydocosanoate from a natural source like cork.

Caption: Generalized workflow for the isolation and identification of Methyl 22-hydroxydocosanoate.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific research in publicly accessible databases and literature concerning the biological activities or associated signaling pathways of Methyl 22-hydroxydocosanoate. The parent compound, 22-hydroxydocosanoic acid, is primarily recognized for its structural role in forming the protective suberin biopolymer in plants.[7] Its hydrophobic nature suggests potential applications in creating water-resistant surfaces in agriculture and as an ingredient in cosmetics.[7]

Further research is warranted to explore the potential pharmacological properties of Methyl 22-hydroxydocosanoate, such as antimicrobial, anti-inflammatory, or cytotoxic activities, which are often associated with long-chain fatty acids and their derivatives.

Conclusion

Methyl 22-hydroxydocosanoate is a naturally occurring long-chain fatty acid methyl ester found in specific plant-derived materials and environmental samples. While its presence is confirmed, detailed quantitative data and specific biological activities remain largely unexplored. The generalized experimental protocols and workflow provided in this guide offer a solid foundation for researchers to pursue further studies on this compound. Future investigations into its quantification in various natural sources and its potential bioactivities will be crucial for unlocking its full potential in drug development and other industrial applications.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 22-HYDROXYDOCOSANOIC ACID [m.chemicalbook.com]

- 3. Composition of suberin extracted upon gradual alkaline methanolysis of Quercus suber L. cork - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gcms.cz [gcms.cz]

- 5. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]

- 6. digituma.uma.pt [digituma.uma.pt]

- 7. lookchem.com [lookchem.com]

An In-depth Technical Guide on the Biochemical Pathway of 22-Hydroxydocosanoate and its Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biochemical pathway of 22-hydroxydocosanoic acid, a very-long-chain hydroxy fatty acid. While the direct biological role of its methyl ester, Methyl 22-hydroxydocosanoate (B1255833), is not established in endogenous metabolic pathways and is primarily utilized for analytical purposes, the pathway of its corresponding carboxylic acid is of significant interest. This document details the biosynthesis of 22-hydroxydocosanoic acid from its precursor, docosanoic acid, through the action of cytochrome P450 monooxygenases. It further elucidates its subsequent metabolism into docosanedioic acid via two distinct enzymatic routes. This guide also explores potential signaling implications by drawing parallels with the well-studied eicosanoid, 20-hydroxyeicosatetraenoic acid (20-HETE), a product of similar enzymatic machinery. Detailed experimental protocols and available quantitative data are presented to facilitate further research in this area.

Introduction

Very-long-chain fatty acids (VLCFAs) and their derivatives are crucial molecules in various biological processes, including membrane structure, energy storage, and cell signaling. The hydroxylation of these fatty acids represents a key metabolic step, often initiating their catabolism or conversion into signaling molecules. 22-hydroxydocosanoic acid is an omega-hydroxylated derivative of docosanoic acid (behenic acid), a C22 saturated fatty acid. Its methyl ester, Methyl 22-hydroxydocosanoate, is a chemically modified form primarily used for analytical techniques such as gas chromatography-mass spectrometry (GC-MS) due to its increased volatility and stability compared to the free acid. This guide focuses on the endogenous biochemical pathway of the free acid, 22-hydroxydocosanoic acid.

Biosynthesis of 22-Hydroxydocosanoic Acid

The primary route for the biosynthesis of 22-hydroxydocosanoic acid is the ω-oxidation of docosanoic acid. This reaction is catalyzed by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum, predominantly in the liver and kidneys.

The Role of Cytochrome P450 Enzymes

The ω-oxidation of fatty acids is a hallmark of the CYP4 family of enzymes. Specifically, members of the CYP4A and CYP4F subfamilies are known to hydroxylate the terminal (ω) carbon of fatty acids.[1] In humans, CYP4F2 and CYP4A11 have been identified as potent ω-hydroxylases for long-chain and very-long-chain fatty acids.[2] While the specific kinetics for docosanoic acid are not extensively characterized, data from arachidonic acid metabolism suggests that CYP4F2 has a lower KM and CYP4A11 has a higher KM, indicating that CYP4F2 may be the primary enzyme at physiological substrate concentrations.[2]

The overall reaction is as follows:

Docosanoic acid + O2 + NADPH + H+ → 22-Hydroxydocosanoic acid + H2O + NADP+

dot

Caption: Biosynthesis of 22-Hydroxydocosanoic Acid.

Metabolism of 22-Hydroxydocosanoic Acid

Following its synthesis, 22-hydroxydocosanoic acid is further metabolized to docosanedioic acid. This conversion can occur through two distinct pathways in the liver microsomes.[1]

NAD+-Dependent Pathway

This pathway involves a two-step oxidation process catalyzed by dehydrogenases:

-

Alcohol Dehydrogenase (ADH): 22-hydroxydocosanoic acid is first oxidized to 22-oxodocosanoic acid by an alcohol dehydrogenase, using NAD+ as a cofactor.

-

Aldehyde Dehydrogenase (ALDH): The intermediate aldehyde is then rapidly oxidized to docosanedioic acid by an aldehyde dehydrogenase, also utilizing NAD+.

NADPH-Dependent Pathway

Alternatively, 22-hydroxydocosanoic acid can be further hydroxylated by the same CYP4 enzymes (CYP4F2 and CYP4A11) that catalyzed its formation, in an NADPH-dependent manner, to form a gem-diol intermediate which is unstable and spontaneously converts to docosanedioic acid.[1]

dot

Caption: Metabolism of 22-Hydroxydocosanoic Acid.

Docosanedioic acid is a dicarboxylic acid that can undergo further metabolism through peroxisomal β-oxidation from both ends, yielding shorter-chain dicarboxylic acids.[3] These can then enter central carbon metabolism. Docosanedioic acid itself has applications in organic chemistry and as a precursor for antifungal agents.[3]

Potential Signaling Pathways: Parallels with 20-HETE

While specific signaling pathways for 22-hydroxydocosanoic acid have not been elucidated, insights can be drawn from the well-characterized signaling roles of 20-hydroxyeicosatetraenoic acid (20-HETE). 20-HETE is a product of CYP4A and CYP4F-mediated ω-oxidation of arachidonic acid and is a potent signaling lipid involved in the regulation of vascular tone, inflammation, and angiogenesis.[4][5][6][7]

20-HETE exerts its effects through various mechanisms, including:

-

Receptor-mediated signaling: 20-HETE is a ligand for the G-protein coupled receptor GPR75, which, upon activation, can trigger downstream signaling cascades involving Gαq/11, PLC, PKC, and transactivation of the epidermal growth factor receptor (EGFR).[5][7]

-

Modulation of ion channels: 20-HETE can directly inhibit the activity of large-conductance calcium-activated potassium (BK) channels in vascular smooth muscle cells, leading to vasoconstriction.[6]

-

Activation of intracellular signaling cascades: 20-HETE can activate pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, leading to pro-inflammatory and pro-angiogenic responses.[4][5]

Given that 22-hydroxydocosanoic acid is produced by the same class of enzymes as 20-HETE, it is plausible that it or its downstream metabolites could interact with similar signaling pathways, a hypothesis that warrants further investigation.

dot

Caption: Analogous Signaling Pathways of 20-HETE and Hypothesized Pathways for 22-Hydroxydocosanoic Acid.

Quantitative Data

Quantitative data on the metabolism of docosanoic acid and its hydroxylated derivatives are limited. The following tables summarize the available kinetic data for related enzymes and substrates.

Table 1: Kinetic Parameters of Human CYP4F2 and CYP4A11 with Arachidonic Acid [2]

| Enzyme | KM (µM) | Vmax (nmol/min/nmol P450) |

| CYP4F2 | 24 | 7.4 |

| CYP4A11 | 228 | 49.1 |

Note: These values are for arachidonic acid and may not directly reflect the kinetics with docosanoic acid.

Table 2: Kinetic Parameters of Human Liver Alcohol Dehydrogenase Isoenzymes with Various Alcohols [8][9]

| Isoenzyme | Substrate | KM (µM) | Vmax (U/mg) |

| ADH (various) | Ethanol | 49 - 36,000 | 0.6 - 10 |

| β1β1-ADH | 16-Hydroxyhexadecanoic acid | ~100-1000 fold lower than ethanol | ~10 min-1 (kcat) |

Note: Specific kinetic data for 22-hydroxydocosanoic acid are not available. The data for 16-hydroxyhexadecanoic acid suggests that long-chain hydroxy fatty acids are good substrates for ADH.

Table 3: Tissue Concentrations of 22-Hydroxydocosanoic Acid

| Tissue | Species | Concentration | Reference |

| - | - | Data not available | - |

Note: There is a lack of quantitative data on the physiological concentrations of 22-hydroxydocosanoic acid in various tissues.

Experimental Protocols

Microsomal Stability Assay for Docosanoic Acid Metabolism

This protocol is adapted from standard microsomal stability assays and is designed to assess the conversion of docosanoic acid to 22-hydroxydocosanoic acid and subsequently to docosanedioic acid.[10][11][12][13][14]

Materials:

-

Liver microsomes (human, rat, or other species)

-

Docosanoic acid

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

NAD+

-

Phosphate (B84403) buffer (100 mM, pH 7.4)

-

Acetonitrile (B52724) (ice-cold) with an appropriate internal standard (e.g., deuterated docosanoic acid)

-

Incubator at 37°C

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of docosanoic acid in a suitable organic solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine liver microsomes (final concentration 0.5 mg/mL), phosphate buffer, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding docosanoic acid (final concentration, e.g., 10 µM).

-

Incubate at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.

-

To study the NAD+-dependent pathway, repeat the experiment with 22-hydroxydocosanoic acid as the substrate and NAD+ (e.g., 1 mM) instead of the NADPH regenerating system.

-

Vortex the samples and centrifuge at >10,000 x g for 10 minutes to pellet the protein.

-

Transfer the supernatant to a new tube and analyze by LC-MS/MS for the disappearance of the substrate and the formation of 22-hydroxydocosanoic acid and docosanedioic acid.

dot

Caption: Workflow for Microsomal Stability Assay.

Heterologous Expression and Purification of CYP4F2

This protocol provides a general workflow for producing recombinant CYP4F2 for in vitro studies.[15][16][17][18][19]

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the human CYP4F2 cDNA (with an N-terminal modification for optimal expression and a His-tag for purification)

-

LB medium and appropriate antibiotics

-

IPTG (isopropyl β-D-1-thiogalactopyranoside)

-

δ-Aminolevulinic acid (heme precursor)

-

Lysis buffer (e.g., phosphate buffer with lysozyme, DNase I, and protease inhibitors)

-

Sonnicator or French press

-

Ultracentrifuge

-

Ni-NTA affinity chromatography column

-

Wash and elution buffers (containing increasing concentrations of imidazole)

-

Dialysis tubing

-

Storage buffer

Procedure:

-

Transform the CYP4F2 expression vector into competent E. coli cells.

-

Inoculate a starter culture and grow overnight.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG (e.g., 0.5 mM) and supplement with δ-aminolevulinic acid.

-

Continue to grow the culture at a lower temperature (e.g., 28°C) for 16-24 hours.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or French press.

-

Separate the membrane fraction by ultracentrifugation.

-

Solubilize the membrane pellet with a detergent (e.g., sodium cholate).

-

Purify the His-tagged CYP4F2 from the solubilized membrane fraction using a Ni-NTA affinity column.

-

Wash the column extensively and elute the protein with a high concentration of imidazole.

-

Dialyze the purified protein against a storage buffer and store at -80°C.

-

Characterize the purified protein by SDS-PAGE and CO-difference spectroscopy to confirm its integrity and concentration.

GC-MS Analysis of Methyl 22-hydroxydocosanoate

This protocol is for the quantitative analysis of 22-hydroxydocosanoic acid after conversion to its methyl ester.[20][21][22][23][24]

Materials:

-

Lipid extract from biological samples

-

Internal standard (e.g., deuterated 22-hydroxydocosanoic acid)

-

Methanol with 1.25 M HCl or BF3-methanol reagent

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

To the lipid extract, add the internal standard.

-

Evaporate the solvent under a stream of nitrogen.

-

Add 2 mL of methanolic HCl or BF3-methanol and heat at 80°C for 1 hour to convert the fatty acids to their methyl esters (FAMEs).

-

Cool the reaction mixture and add 1 mL of water and 2 mL of hexane.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

Concentrate the extract under nitrogen if necessary.

-

Inject an aliquot into the GC-MS system.

-

Use a suitable temperature program for the GC oven to separate the FAMEs.

-

The mass spectrometer can be operated in scan mode for identification or in selected ion monitoring (SIM) mode for quantification, using characteristic ions for methyl 22-hydroxydocosanoate and the internal standard.

Conclusion and Future Directions

The biochemical pathway of 22-hydroxydocosanoic acid involves its formation from docosanoic acid via CYP4-mediated ω-oxidation and its subsequent metabolism to docosanedioic acid through both NAD+- and NADPH-dependent mechanisms. While Methyl 22-hydroxydocosanoate is primarily an analytical derivative, the study of its parent acid and its metabolites is an emerging area of research.

Future research should focus on:

-

Determining the specific kinetic parameters of the enzymes involved in the metabolism of docosanoic acid and 22-hydroxydocosanoic acid.

-

Quantifying the tissue-specific concentrations of these metabolites to understand their physiological relevance.

-

Investigating the potential signaling roles of 22-hydroxydocosanoic acid and docosanedioic acid, particularly in the context of inflammation and vascular function, drawing parallels to the established roles of 20-HETE.

-

Identifying the specific alcohol and aldehyde dehydrogenases responsible for the NAD+-dependent pathway.

A deeper understanding of this biochemical pathway will provide valuable insights into the metabolism of very-long-chain fatty acids and may reveal novel therapeutic targets for diseases associated with dysregulated lipid metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Docosanedioic acid - Wikipedia [en.wikipedia.org]

- 4. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 20-HETE in the regulation of vascular and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 20-HETE: A NEW TARGET FOR THE TREATMENT OF HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Alcohol and aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic properties of human liver alcohol dehydrogenase: oxidation of alcohols by class I isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 12. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 14. oyc.co.jp [oyc.co.jp]

- 15. EXPRESSION OF CYP4F2 IN HUMAN LIVER AND KIDNEY: ASSESSMENT USING TARGETED PEPTIDE ANTIBODIES - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution | MDPI [mdpi.com]

- 17. Protein Expression and Purification [protocols.io]

- 18. bio-rad.com [bio-rad.com]

- 19. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tesisenred.net [tesisenred.net]

- 22. DSpace [diposit.ub.edu]

- 23. m.youtube.com [m.youtube.com]

- 24. Gas Chromatography–Mass Spectrometry Based Approach for the Determination of Methionine-Related Sulfur-Containing Compounds in Human Saliva - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Cornerstone of Plant Defense: A Technical Guide to Methyl 22-hydroxydocosanoate and its Role in Plant Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 22-hydroxydocosanoate (B1255833), and more specifically its free acid form, 22-hydroxydocosanoic acid, is a key aliphatic monomer in the complex biopolymer suberin, and to a lesser extent, cutin. These polymers form protective layers in various plant tissues, playing a critical role in the plant's defense against environmental stresses. This technical guide provides an in-depth overview of the function, biosynthesis, and analysis of 22-hydroxydocosanoic acid, with a focus on its integral role within the suberin matrix. While "Methyl 22-hydroxydocosanoate" is the chemical entity often identified in analytical procedures, it is the free acid, 22-hydroxydocosanoic acid, that is the naturally occurring building block within the plant.

Core Function: A Key Component of Protective Barriers

The primary function of 22-hydroxydocosanoic acid in plants is structural, serving as a major constituent of suberin. Suberin is a complex polyester (B1180765) found in the cell walls of specific tissues, such as the periderm of roots and bark, the endodermis of roots (as the Casparian strip), and in wound-healing tissues.[1][2] Cutin is a similar polymer that forms the outer protective layer of the epidermis of aerial plant organs.[2][3]

The integration of long-chain fatty acids like 22-hydroxydocosanoic acid into the suberin polymer confers hydrophobic properties to the cell wall.[1] This is crucial for:

-

Controlling Water and Solute Movement: The suberin barrier prevents uncontrolled water loss from the plant and regulates the uptake of water and nutrients from the soil.[1][4]

-

Defense Against Pathogens: The physical barrier created by suberin helps to protect the plant from invasion by microbial pathogens.[2]

-

Response to Abiotic Stress: Suberin deposition is enhanced in response to various abiotic stresses, including drought, salinity, and wounding, providing a crucial defense mechanism.[4][5] For instance, roots of certain grasses exposed to warming and elevated CO2 showed an increased abundance of ω-hydroxy acids, including 22-hydroxydocosanoic acid, in their suberin.[6]

Quantitative Data on 22-Hydroxydocosanoic Acid Abundance

The amount of 22-hydroxydocosanoic acid varies between plant species, tissues, and in response to environmental conditions. The following tables summarize available quantitative data.

| Plant Species | Tissue | Suberin/Cutin Component | Relative Abundance of 22-Hydroxydocosanoic Acid | Reference |

| Quercus suber (Cork Oak) | Periderm (Cork) | Suberin | A major ω-hydroxyacid monomer | [7] |

| Solanum tuberosum (Potato) | Periderm | Suberin | 6.1% of long-chain monomers | [8] |

| Betula pendula (Silver Birch) | Outer Bark | Suberin | Present as a suberin component | [9] |

| Bouteloua gracilis | Roots | Suberin | Identified as a significant ω-hydroxy acid | [6] |

Biosynthesis of 22-Hydroxydocosanoic Acid

22-hydroxydocosanoic acid is synthesized as part of the broader pathway for suberin monomer production. This pathway begins with the synthesis of C16 and C18 fatty acids in the plastids. These fatty acids are then transported to the endoplasmic reticulum for elongation and modification.

The biosynthesis of 22-hydroxydocosanoic acid involves the following key steps:

-

Fatty Acid Elongation: C18 fatty acids are elongated by a series of enzymes to produce very-long-chain fatty acids (VLCFAs), including docosanoic acid (C22).

-

ω-Hydroxylation: The terminal methyl group of docosanoic acid is hydroxylated by a cytochrome P450 monooxygenase to form 22-hydroxydocosanoic acid.

-

Incorporation into Suberin: 22-hydroxydocosanoic acid is then transported to the cell wall and incorporated into the growing suberin polymer, likely as an ester linked to glycerol (B35011) or other suberin monomers.

Below is a diagram illustrating the biosynthetic pathway leading to 22-hydroxydocosanoic acid and its incorporation into suberin.

Caption: Biosynthesis of 22-hydroxydocosanoic acid and its role in suberin.

Experimental Protocols: Analysis of 22-Hydroxydocosanoic Acid in Plant Tissues

The analysis of 22-hydroxydocosanoic acid requires the chemical depolymerization of suberin, followed by derivatization and chromatographic analysis. The methyl ester form is typically generated during this process for enhanced volatility for Gas Chromatography-Mass Spectrometry (GC-MS).

Key Experimental Steps:

-

Sample Preparation: Plant tissue is harvested, cleaned, and dried. For root analysis, the periderm is often isolated.

-

Lipid Extraction: Soluble lipids (waxes) are removed by solvent extraction (e.g., with chloroform (B151607) or a mixture of chloroform and methanol) to isolate the insoluble suberin polymer.[10]

-

Depolymerization: The suberin polymer is broken down into its constituent monomers. A common method is transesterification using boron trifluoride in methanol (B129727) (BF3-methanol) or methanolic HCl.[10][11] This process cleaves the ester bonds within the suberin polymer and simultaneously converts the carboxylic acid groups of the monomers into their methyl esters.

-

Monomer Extraction: The released monomers (as methyl esters) are extracted from the reaction mixture using an organic solvent like hexane (B92381) or chloroform.[10]

-

Derivatization: Free hydroxyl groups on the monomers are derivatized, typically by silylation (e.g., using N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA), to increase their volatility for GC analysis.[10]

-

GC-MS Analysis: The derivatized monomers are separated and identified using Gas Chromatography-Mass Spectrometry (GC-MS). Quantification is achieved by comparing the peak areas of the identified compounds to that of an internal standard.[10][12]

The following diagram outlines the experimental workflow for the analysis of 22-hydroxydocosanoic acid from plant tissue.

References

- 1. brainly.in [brainly.in]

- 2. Cutin and Suberin [biocyclopedia.com]

- 3. Cell wall - Wikipedia [en.wikipedia.org]

- 4. Suberin in plants: biosynthesis, ... preview & related info | Mendeley [mendeley.com]

- 5. tandfonline.com [tandfonline.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 22-hydroxy Docosanoic Acid | CAS 506-45-6 | Cayman Chemical | Biomol.com [biomol.com]

- 10. Analysis of Extracellular Cell Wall Lipids: Wax, Cutin, and Suberin in Leaves, Roots, Fruits, and Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of Extracellular Cell Wall Lipids: Wax , Cutin , and Suberin in Leaves, Roots, Fruits, and Seeds | Springer Nature Experiments [experiments.springernature.com]

- 12. GC-MS-Based Analysis of Chloroform Extracted Suberin-Associated Root Waxes from Arabidopsis and Other Plant Species [bio-protocol.org]

Methyl 22-Hydroxydocosanoate in Suberin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberin is a complex lipophilic polyester (B1180765) found in the cell walls of various plant tissues, including the periderm of roots and tubers, the bark of woody species, and in seed coats. It functions as a protective barrier, regulating the transport of water and solutes and defending against pathogens. The suberin polymer is primarily composed of long-chain fatty acids, ω-hydroxy acids, α,ω-diacids, fatty alcohols, and glycerol, along with a polyaromatic domain. Among the aliphatic monomers, 22-hydroxydocosanoic acid, a C22 ω-hydroxy acid, is a significant component in the suberin of many plant species. This guide provides an in-depth overview of the role and analysis of its methyl ester, methyl 22-hydroxydocosanoate (B1255833), within the suberin matrix.

Quantitative Composition of Suberin Monomers

The relative abundance of methyl 22-hydroxydocosanoate and other suberin monomers varies between plant species and even between different tissues within the same plant. Analysis of suberin composition is typically performed by depolymerization of the suberin polymer, followed by gas chromatography-mass spectrometry (GC-MS) of the resulting monomers, often as their methyl ester and trimethylsilyl (B98337) (TMS) ether derivatives.

Below is a summary of the quantitative composition of major suberin monomers, including 22-hydroxydocosanoic acid, in cork from Quercus suber (cork oak), a species known for its high suberin content.

| Suberin Monomer Class | Monomer | Quercus suber (Reproduction Cork) [% of total monomers][1] | Quercus suber (Virgin Cork) [% of total monomers][1] |

| ω-Hydroxyalkanoic Acids | 18-Hydroxyoctadec-9-enoic acid | 8.1 - 11.5 | - |

| 22-Hydroxydocosanoic acid | 28.7 - 37.3 (as part of total ω-hydroxyalkanoic acids) | 45.0 (as part of total ω-hydroxyacids) | |

| 24-Hydroxytetracosanoic acid | (most abundant along with C22) | - | |

| α,ω-Alkanedioic Acids | Hexadecanedioic acid | 6.1 - 10.2 | 11.2 |

| Octadec-9-enedioic acid | 1.5 - 2.4 | - | |

| Docosanedioic acid | (present) | - | |

| Alkanoic Acids | Docosanoic acid | 2.2 - 8.1 | 5.1 |

| Tetracosanoic acid | (present) | - | |

| 1-Alkanols | Docosanol | 1.8 - 6.4 | 1.9 |

| Tetracosanol | (present) | - | |

| Epoxy Acids | 9,10-Epoxy-18-hydroxyoctadecanoic acid | 1.2 - 3.1 | 5.9 |

| 9,10-Epoxyoctadecanedioic acid | 1.0 - 4.4 | 4.8 | |

| Dihydroxy Acids | 9,10,18-Trihydroxyoctadecanoic acid | 7.6 - 11.8 | 7.5 |

| 9,10-Dihydroxyoctadecanedioic acid | 5.4 - 7.5 | 6.1 | |

| Phenolics | Ferulic acid | 5.3 - 9.1 | 5.8 |

Note: The data for 22-hydroxydocosanoic acid is presented as part of the total ω-hydroxyalkanoic acids, which are the most abundant class of monomers.

Experimental Protocols

The analysis of suberin composition involves several key steps: extraction of soluble lipids, depolymerization of the suberin polymer, derivatization of the monomers, and finally, analysis by GC-MS.

Protocol 1: Suberin Depolymerization by Alkaline Methanolysis for GC-MS Analysis

This protocol is adapted from methods used for the analysis of Quercus suber cork.[2]

1. Sample Preparation and Delipidation:

- Grind the plant tissue (e.g., cork) to a fine powder and sieve (e.g., granulometric fraction <0.425 mm).

- Perform exhaustive Soxhlet extraction with a series of organic solvents (e.g., dichloromethane, ethanol, and water) to remove soluble lipids and other extractives.[2] Dry the extractive-free material.

2. Depolymerization (Alkaline Methanolysis):

- To the dried, extractive-free material, add a solution of sodium methoxide (B1231860) (NaOCH₃) in methanol (B129727). The concentration of NaOCH₃ can be varied to achieve gradual depolymerization (e.g., from 0.01% to 3.0% w/v).[2]

- Reflux the mixture for a defined period (e.g., 3 hours).[3]

- After cooling, filter the suspension to separate the solid residue from the methanolic solution containing the depolymerized suberin monomers (as methyl esters).

3. Extraction of Suberin Monomers:

- Acidify the methanolic solution to pH 6 with a sulfuric acid solution (e.g., 0.25 M H₂SO₄).[2]

- Concentrate the solution using a rotary evaporator.

- Extract the suberin monomers from the aqueous methanol solution using an organic solvent such as chloroform.[2] Perform the extraction multiple times (e.g., three times with 200 mL of chloroform).

- Combine the organic phases and dry over anhydrous sodium sulfate.

- Evaporate the solvent to obtain the crude suberin monomer extract.

4. Derivatization for GC-MS Analysis:

- To a known amount of the dried extract, add an internal standard (e.g., cholesterol or tetracosane) for quantification.[2][3]

- Dissolve the sample in pyridine.

- Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst, to convert hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters.[2]

- Heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete derivatization.

5. GC-MS Analysis:

- Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer.

- GC Conditions (example): [4]

- Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.

- Carrier Gas: Helium at a constant flow rate (e.g., 1.5 ml/min).

- Injection Mode: Splitless.

- Oven Temperature Program: 130°C for 2 min, ramp at 5°C/min to 325°C, hold for 10 min.

- Inlet Temperature: 350°C.

- MS Conditions (example): [4]

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: m/z 50-700.

- Detector Temperature: 320°C.

6. Data Analysis:

- Identify the suberin monomers based on their mass spectra and retention times by comparison with authentic standards and mass spectral libraries.

- Quantify the individual monomers by comparing their peak areas to that of the internal standard.

Signaling Pathways and Biosynthesis

The biosynthesis of the aliphatic monomers of suberin, including 22-hydroxydocosanoic acid, is a multi-step process that occurs primarily in the endoplasmic reticulum (ER). While the complete regulatory network is still under investigation, key enzymatic steps and regulatory factors have been identified.

Biosynthesis of 22-Hydroxydocosanoic Acid

The biosynthesis of 22-hydroxydocosanoic acid begins with the synthesis of C16 and C18 fatty acids in the plastids. These are then transported to the ER where they undergo elongation to form very-long-chain fatty acids (VLCFAs). A subsequent ω-hydroxylation step, catalyzed by cytochrome P450 enzymes, introduces the terminal hydroxyl group to produce the ω-hydroxy acid.

Regulatory Pathways

The deposition of suberin is a highly regulated process, influenced by developmental cues and environmental stresses. Several transcription factors, primarily from the MYB (myeloblastosis) family, have been identified as key regulators of suberin biosynthesis.[5] These transcription factors can activate the expression of genes encoding the biosynthetic enzymes involved in the production of suberin monomers. Plant hormones, such as abscisic acid (ABA) and ethylene, also play a role in regulating suberin deposition.[6]

Conclusion

Methyl 22-hydroxydocosanoate is a key long-chain aliphatic monomer that contributes significantly to the structure and function of the suberin polymer in many plants. Understanding its quantitative contribution and the pathways governing its synthesis and deposition is crucial for fields ranging from plant biology and agriculture to the development of novel biomaterials and pharmaceuticals. The detailed analytical protocols provided herein offer a robust framework for the accurate characterization of suberin composition, paving the way for further research into the intricate biology of this vital plant biopolymer.

References

- 1. AMOLF Institutional Repository: A study of variability of suberin composition in cork from Quercus suber L. using thermally assisted transmethylation GC-MS [amolf.artudis.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. The Key Enzymes in the Suberin Biosynthetic Pathway in Plants: An Update [mdpi.com]

- 6. biorxiv.org [biorxiv.org]

A Technical Guide to the Omega-Oxidation of Docosanoic Acid and Synthesis of Methyl 22-Hydroxydocosanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic omega-oxidation of docosanoic acid (behenic acid, C22:0) to 22-hydroxydocosanoic acid, followed by its chemical conversion to methyl 22-hydroxydocosanoate (B1255833). This document details the biochemical pathways, experimental protocols, and relevant quantitative data to support research and development in fatty acid metabolism and drug development.

Introduction to Omega-Oxidation of Very-Long-Chain Fatty Acids

Omega (ω)-oxidation is an alternative pathway to the primary beta-oxidation route for fatty acid metabolism. This process, occurring primarily in the smooth endoplasmic reticulum of the liver and kidneys, involves the hydroxylation of the terminal methyl group (the ω-carbon) of a fatty acid.[1][2] While a minor pathway under normal physiological conditions, omega-oxidation becomes significant for the metabolism of very-long-chain fatty acids (VLCFAs), such as docosanoic acid, especially when beta-oxidation is impaired.[3]

The initial and rate-limiting step of omega-oxidation is catalyzed by cytochrome P450 (CYP) enzymes, specifically from the CYP4A and CYP4F subfamilies.[3][4] These monooxygenases introduce a hydroxyl group onto the terminal carbon, forming an omega-hydroxy fatty acid.[1] This product can be further oxidized to a dicarboxylic acid, which can then undergo beta-oxidation from both ends.[5]

Enzymatic Omega-Oxidation of Docosanoic Acid

The conversion of docosanoic acid to 22-hydroxydocosanoic acid is primarily mediated by CYP4F2 and CYP4F3B in humans, with CYP4A11 also showing activity towards fatty acids.[3][6] These enzymes exhibit a high affinity for VLCFAs.[3]

Signaling and Metabolic Pathway

The omega-oxidation of docosanoic acid is a multi-step enzymatic process that begins with hydroxylation and can proceed to the formation of a dicarboxylic acid.

Caption: Metabolic pathway of docosanoic acid omega-oxidation.

Quantitative Data

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/nmol P450) | Source |

| CYP4F2 | Arachidonic Acid | 24 | 7.4 | [7] |

| CYP4A11 | Arachidonic Acid | 228 | 49.1 | [7] |

| CYP4F2 | VLCFAs (general) | µM range | Not specified | [3] |

| CYP4F3B | VLCFAs (general) | µM range | Not specified | [3] |

Note: The provided kinetic data for arachidonic acid suggests that CYP4F2 has a higher affinity (lower Km) but a lower maximum velocity (Vmax) compared to CYP4A11 for this substrate. Both CYP4F2 and CYP4F3B have been shown to have a high affinity for VLCFAs.[3]

Experimental Protocols

Enzymatic Synthesis of 22-Hydroxydocosanoic Acid

This protocol is adapted from methodologies for the omega-oxidation of VLCFAs using human liver microsomes.[3][8]

Materials:

-

Human liver microsomes (or recombinant CYP4F2/CYP4F3B)

-

Docosanoic acid

-

α-cyclodextrin

-

Tris-HCl buffer (1 M, pH 8.4)

-

NADPH (100 mM stock)

-

Hydrochloric acid (HCl, 5 M)

-

Water, ultrapure

Procedure:

-

Substrate Preparation: Prepare a stock solution of docosanoic acid in a suitable organic solvent. Due to its low aqueous solubility, it is crucial to use a carrier molecule. Prepare a solution of α-cyclodextrin (100 mg/mL) in ultrapure water. Add the docosanoic acid stock solution to the α-cyclodextrin solution to achieve a final concentration of 20 mM docosanoic acid.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following components:

-

100 mM Tris-HCl buffer, pH 8.4

-

50 µg of human liver microsomal protein (or an equivalent amount of recombinant enzyme)

-

1 mg/mL α-cyclodextrin-docosanoic acid complex

-

1 mM NADPH

-

Adjust the total volume to 200 µL with ultrapure water.

-

-

Initiation and Incubation: Initiate the reaction by adding the NADPH. Incubate the mixture at 37°C for 30 minutes with gentle shaking.

-

Reaction Termination: Stop the reaction by adding 1 mL of 1.7 M HCl.

-

Product Extraction: Extract the hydroxylated product by adding 1 mL of hexane, vortexing vigorously, and centrifuging to separate the phases. Collect the upper hexane layer. Repeat the extraction twice.

-

Sample Preparation for Analysis: Evaporate the pooled hexane extracts to dryness under a stream of nitrogen. The residue contains 22-hydroxydocosanoic acid along with unreacted docosanoic acid.

Purification of 22-Hydroxydocosanoic Acid

The crude extract can be purified using silica (B1680970) gel column chromatography to separate the more polar 22-hydroxydocosanoic acid from the non-polar docosanoic acid.

Materials:

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate (B1210297)

-

Glass column

Procedure:

-

Column Packing: Prepare a silica gel slurry in hexane and pack it into a glass column.

-

Sample Loading: Dissolve the dried extract from the enzymatic reaction in a minimal amount of hexane and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with 100% hexane to elute the non-polar unreacted docosanoic acid. Gradually increase the polarity with ethyl acetate to elute the 22-hydroxydocosanoic acid.

-

Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the desired product.

-

Solvent Evaporation: Pool the pure fractions and evaporate the solvent to obtain purified 22-hydroxydocosanoic acid.

Synthesis of Methyl 22-Hydroxydocosanoate

This protocol describes the acid-catalyzed esterification of 22-hydroxydocosanoic acid to its methyl ester.[9]

Materials:

-

Purified 22-hydroxydocosanoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid or anhydrous HCl

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Hexane

Procedure:

-

Reaction Setup: Dissolve the purified 22-hydroxydocosanoic acid in a mixture of toluene (e.g., 2 mL) and anhydrous methanol (e.g., 1.5 mL) in a reaction vial.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) or a solution of anhydrous HCl in methanol (e.g., 0.3 mL of an 8% w/v solution).

-

Reaction: Heat the mixture at 60-100°C for 1-2 hours or let it stand at room temperature overnight.[9]

-

Work-up: After cooling, add water and extract the methyl ester into hexane. Wash the hexane layer with saturated sodium bicarbonate solution and then with saturated sodium chloride solution.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield methyl 22-hydroxydocosanoate.

Analytical Methods

The products can be analyzed and quantified using gas chromatography-mass spectrometry (GC-MS) after derivatization to their methyl esters (for the hydroxy acid) and potentially trimethylsilyl (B98337) ethers for the hydroxyl group.[10] Quantitative analysis can also be performed using 1H-NMR.[8]

Experimental and Analytical Workflow

The overall process from enzymatic synthesis to the final purified product and its analysis is summarized in the following workflow diagram.

Caption: Workflow for synthesis and analysis of Methyl 22-hydroxydocosanoate.

Conclusion

This guide provides a detailed technical framework for the synthesis of methyl 22-hydroxydocosanoate via the omega-oxidation of docosanoic acid. While specific kinetic data for docosanoic acid with CYP4F enzymes require further investigation, the provided protocols offer a solid foundation for researchers. The methodologies outlined herein are crucial for advancing our understanding of VLCFA metabolism and for the development of novel therapeutics targeting these pathways.

References

- 1. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Evidence for two enzymatic pathways for omega-oxidation of docosanoic acid in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. PharmGKB summary: very important pharmacogene information for CYP4F2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. The inhibitory effect of polyunsaturated fatty acids on human CYP enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

The Role of Methyl 22-hydroxydocosanoate in Fatty Acid Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 22-hydroxydocosanoate (B1255833) is the methyl ester derivative of 22-hydroxydocosanoic acid, a very-long-chain ω-hydroxy fatty acid. While the methyl ester form is primarily utilized for analytical purposes, particularly in gas chromatography-mass spectrometry, the metabolic significance lies with its parent compound, 22-hydroxydocosanoic acid. This molecule is a key intermediate in the ω-oxidation pathway, an alternative to the primary β-oxidation route for fatty acid degradation. The ω-oxidation of docosanoic acid, a 22-carbon saturated fatty acid, is initiated by cytochrome P450 enzymes of the CYP4F subfamily, leading to the formation of 22-hydroxydocosanoic acid. This intermediate is subsequently oxidized to a dicarboxylic acid, which can then enter the β-oxidation pathway. This guide provides a comprehensive overview of the metabolic fate of 22-hydroxydocosanoic acid, the enzymes involved, relevant quantitative data, and detailed experimental protocols for its study.

Introduction to ω-Oxidation of Very-Long-Chain Fatty Acids

Fatty acid catabolism is a fundamental cellular process for energy production. While β-oxidation in mitochondria and peroxisomes is the principal degradation pathway, ω-oxidation serves as an alternative, particularly for very-long-chain fatty acids (VLCFAs) or when β-oxidation is impaired[1]. This pathway involves the oxidation of the terminal methyl carbon (the ω-carbon) of the fatty acid.

Methyl 22-hydroxydocosanoate is the derivatized form of 22-hydroxydocosanoic acid, the initial product of docosanoic acid ω-oxidation. The conversion to a methyl ester increases the volatility of the molecule, making it amenable to analysis by gas chromatography[2][3].

The Metabolic Pathway of 22-Hydroxydocosanoic Acid

The metabolism of 22-hydroxydocosanoic acid is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum of liver and kidney cells[2].

Step 1: ω-Hydroxylation of Docosanoic Acid

The pathway is initiated by the hydroxylation of the ω-carbon of docosanoic acid (C22:0) to form 22-hydroxydocosanoic acid. This reaction is catalyzed by cytochrome P450 enzymes from the CYP4F subfamily, with CYP4F2 and CYP4F3B being identified as key players in human liver microsomes[4][5]. This initial step is NADPH-dependent[2][6].

Step 2: Oxidation to Aldehyde

The newly formed hydroxyl group of 22-hydroxydocosanoic acid is then oxidized to an aldehyde by an alcohol dehydrogenase, a reaction that is NAD⁺-dependent[1][2].

Step 3: Oxidation to Dicarboxylic Acid

The aldehyde is further oxidized to a carboxylic acid, forming docosanedioic acid (a C22 dicarboxylic acid). This step is catalyzed by an aldehyde dehydrogenase, also utilizing NAD⁺[1][2].

Interestingly, there is evidence for a second, NADPH-dependent pathway for the conversion of ω-hydroxy-VLCFAs to very-long-chain dicarboxylic acids, which is also mediated by CYP4F enzymes[1][6].

Step 4: Chain Shortening via β-Oxidation

The resulting docosanedioic acid can be activated to its coenzyme A ester at either end and subsequently undergo β-oxidation, typically in peroxisomes, to be broken down into shorter-chain dicarboxylic acids that can then enter mainstream energy metabolism[2].

Signaling Pathways and Logical Relationships

Currently, there is no direct evidence for a specific signaling role of 22-hydroxydocosanoic acid. The signaling functions of ω-hydroxy fatty acids have been primarily attributed to metabolites of shorter, polyunsaturated fatty acids, such as 20-hydroxyeicosatetraenoic acid (20-HETE) derived from arachidonic acid, which is a potent regulator of vascular tone. Similarly, derivatives of docosahexaenoic acid (DHA) have well-established roles in neurodevelopment and neuroprotection[7][8]. The primary known function of 22-hydroxydocosanoic acid is as an intermediate in the catabolism of docosanoic acid.

Metabolic Pathway of 22-Hydroxydocosanoic Acid

Quantitative Data

The following tables summarize the available quantitative data for the enzymes involved in the ω-oxidation of very-long-chain fatty acids and the inhibitory effects of certain compounds.

Table 1: Enzyme Kinetic Parameters for VLCFA ω-Oxidation

| Enzyme | Substrate | Km (µM) | Reference |

|---|---|---|---|

| CYP4F2 | Hexacosanoic Acid (C26:0) | in the micromolar range | [4] |

| CYP4F3B | Hexacosanoic Acid (C26:0) | in the micromolar range | [4] |

| Recombinant CYP4F2 | Vitamin K1 | 8 - 10 |[9] |

Note: Specific kinetic data for docosanoic acid is limited; however, studies on hexacosanoic acid indicate a high affinity of CYP4F2 and CYP4F3B for VLCFAs.

Table 2: Inhibition Constants for Relevant Cytochrome P450 Enzymes

| Inhibitor | Enzyme | Substrate | Inhibition Type | Ki/IC50 (µM) | Reference |

|---|---|---|---|---|---|

| Ketoconazole | CYP4F2 | Fingolimod | - | Ki = 0.74 | [10] |

| Ketoconazole | CYP3A4 | Midazolam | Noncompetitive | Ki = 0.0267 | [11] |

| Miconazole | CYP2C9 | Tolbutamide | - | IC50 = 2.0 | [12] |

| Miconazole | CYP2C19 | S-mephenytoin | - | IC50 = 0.33 | [12] |

| Miconazole | CYP3A4 | - | - | Ki = 0.03 |[13] |

Note: The inhibitory data provided is not specific to the ω-oxidation of docosanoic acid but indicates the potential for these compounds to inhibit CYP enzymes, including those in the CYP4F family.

Experimental Protocols

In Vitro ω-Oxidation of Docosanoic Acid in Liver Microsomes

This protocol is adapted from studies on VLCFA ω-oxidation in liver microsomes[4][6].

1. Preparation of Reaction Mixture:

-

In a microcentrifuge tube, prepare a reaction mixture containing:

-

100 mM Tris buffer (pH 8.4)

-

50 µg of human liver microsomes

-

1 mg/ml α-cyclodextrin (to solubilize the fatty acid)

-

1 mM NADPH

-

-

The total volume should be brought to 200 µl with nuclease-free water.

2. Initiation of Reaction:

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding docosanoic acid to a final concentration of 200 µM.

3. Incubation:

-

Incubate the reaction mixture for 30 minutes at 37°C with gentle shaking.

4. Termination of Reaction:

-

Stop the reaction by adding 1 ml of 1.7 M hydrochloric acid.

5. Extraction of Products:

-

Add 1 ml of hexane (B92381) to the tube.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane layer to a new tube.

6. Analysis:

-

The extracted products can be analyzed by electrospray ionization mass spectrometry (ESI-MS) or derivatized for GC-MS analysis.

Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

This protocol describes the conversion of the resulting hydroxy fatty acid to its methyl ester for GC-MS analysis.

1. Evaporation:

-

Evaporate the hexane extract from the previous protocol to dryness under a gentle stream of nitrogen.

2. Methylation:

-

Add 1 ml of 2% H₂SO₄ in methanol (B129727) to the dried extract.

-

Seal the tube tightly and heat at 80°C for 2 hours.

3. Extraction of FAMEs:

-

Allow the tube to cool to room temperature.

-

Add 1 ml of hexane and 0.5 ml of water.

-

Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

4. GC-MS Analysis:

-

The FAMEs are then analyzed using a gas chromatograph coupled with a mass spectrometer to identify and quantify Methyl 22-hydroxydocosanoate.

Experimental Workflow Diagram

Conclusion

Methyl 22-hydroxydocosanoate is an important analytical derivative for studying the ω-oxidation of docosanoic acid. The parent compound, 22-hydroxydocosanoic acid, is a key intermediate in this alternative fatty acid catabolic pathway, which is primarily mediated by CYP4F enzymes. While the direct physiological or signaling roles of 22-hydroxydocosanoic acid are not yet established, understanding its metabolism is crucial for research into lipid disorders and the development of drugs that may interact with cytochrome P450 enzymes. The experimental protocols outlined in this guide provide a framework for the continued investigation of this metabolic pathway.

References

- 1. Characterization of the human omega-oxidation pathway for omega-hydroxy-very-long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Omega oxidation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. nvkc.nl [nvkc.nl]

- 5. Omega-oxidation of very long-chain fatty acids in human liver microsomes. Implications for X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evidence for two enzymatic pathways for omega-oxidation of docosanoic acid in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. CYP4F2 is a vitamin K1 oxidase: An explanation for altered warfarin dose in carriers of the V433M variant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of cytochrome P-450 3A (CYP3A) in human intestinal and liver microsomes: comparison of Ki values and impact of CYP3A5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of antifungal drugs on cytochrome P450 (CYP) 2C9, CYP2C19, and CYP3A4 activities in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]